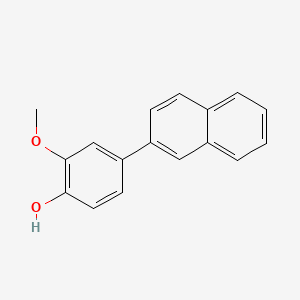
2-Methoxy-4-(naphthalen-2-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% (2M4NP95) is an organic compound composed of two aromatic rings linked by a methoxy group. It is a widely used reagent in organic synthesis and has been extensively studied for its potential applications in the biomedical and environmental fields.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(naphthalen-2-yl)phenol, 95% is still being studied and is not yet fully understood. However, some studies suggest that it may act as an antioxidant, scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. It has also been suggested that it may act as an anti-inflammatory agent by inhibiting the production of certain pro-inflammatory mediators.
Biochemical and Physiological Effects
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of certain cancer cells, as well as reduce inflammation and oxidative stress. In vivo studies have shown that it can reduce inflammation, reduce oxidative stress, and improve wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be obtained in high yields. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations, such as the fact that it is not soluble in water, so it must be used in organic solvents.
Zukünftige Richtungen
There are a number of potential future directions for 2-Methoxy-4-(naphthalen-2-yl)phenol, 95%. One potential direction is to further explore its potential as an anti-cancer agent, as well as its potential to be used as a biodegradable surfactant in the cleaning of oil spills. Additionally, further research could be conducted to better understand its mechanism of action and to explore its potential to be used in other biomedical and environmental applications.
Synthesemethoden
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% is typically synthesized from the reaction of 2-naphthol and 4-methoxybenzaldehyde in the presence of an acid catalyst. This reaction is known as the Claisen-Schmidt condensation, which is a type of aldol condensation. The reaction yields a product with a yield of up to 95%.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% has been studied for its potential applications in the biomedical and environmental fields. In the biomedical field, it has been used as a potential anti-cancer agent due to its ability to inhibit the growth of certain cancer cells. In the environmental field, it has been studied for its potential to be used as a biodegradable surfactant in the cleaning of oil spills.
Eigenschaften
IUPAC Name |
2-methoxy-4-naphthalen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-19-17-11-15(8-9-16(17)18)14-7-6-12-4-2-3-5-13(12)10-14/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMSSCMPSYPZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685608 |
Source


|
| Record name | 2-Methoxy-4-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(naphthalen-2-YL)phenol | |
CAS RN |
899827-13-5 |
Source


|
| Record name | 2-Methoxy-4-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














